molecular formula C6H14N2OS B6236010 2-(methylamino)-4-(methylsulfanyl)butanamide CAS No. 1218141-31-1

2-(methylamino)-4-(methylsulfanyl)butanamide

Cat. No.: B6236010
CAS No.: 1218141-31-1
M. Wt: 162.26 g/mol
InChI Key: JBYSNNKPWGZSDM-UHFFFAOYSA-N
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Description

2-(Methylamino)-4-(methylsulfanyl)butanamide ( 1351383-96-4) is a synthetic amino acid derivative of interest in medicinal chemistry and biochemical research . With the molecular formula C6H14N2OS and a molecular weight of 162.25 g/mol, this compound features a butanamide backbone that is N-methylated on the amino group and contains a methylsulfanyl (methylthio) moiety at the 4-position . The structural motif of N-methylation is a critical modification in peptide and drug design, as it can significantly enhance metabolic stability, modulate membrane permeability, and improve the oral bioavailability of peptide-based therapeutics . This compound can be classified as a derivative of methionine, specifically an N-methyl methioninamide analog, making it a valuable building block for the synthesis of modified peptides . Researchers can utilize it to explore structure-activity relationships (SAR) or to introduce conformational constraints into peptide sequences. The N-methyl group can be installed via synthetic methods such as reductive amination, which provides a controlled approach for the selective alkylation of amines . As a key intermediate, this compound is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1218141-31-1

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

2-(methylamino)-4-methylsulfanylbutanamide

InChI

InChI=1S/C6H14N2OS/c1-8-5(6(7)9)3-4-10-2/h5,8H,3-4H2,1-2H3,(H2,7,9)

InChI Key

JBYSNNKPWGZSDM-UHFFFAOYSA-N

Canonical SMILES

CNC(CCSC)C(=O)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-4-(methylsulfanyl)butanamide typically involves the reaction of 4-(methylsulfanyl)butanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general steps include:

  • Activation of the carboxylic acid group of 4-(methylsulfanyl)butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
  • Addition of methylamine to the activated carboxylic acid to form the amide bond.
  • Purification of the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the methylamino group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

2-(methylamino)-4-(methylsulfanyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methylamino)-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Position 2 Substituent Position 4 Substituent Key Properties/Inferences Reference ID
2-Hydroxy-4-methylthiobutanamide C₅H₁₁NO₂S 149.21 Hydroxyl (-OH) Methylsulfanyl (-SCH₃) Higher polarity due to -OH; potential for hydrogen bonding. Lower lipophilicity vs. target.
(2S)-2-(Acetylamino)-N-methyl-4-[(R)-methylsulfinyl]butanamide C₈H₁₆N₂O₃S 220.29 Acetylamino (-NHCOCH₃) Methylsulfinyl (-SOCH₃) Sulfinyl group increases polarity and oxidative stability. Stereochemistry (S,R) may influence bioactivity.
(2S)-2-Acetamido-4-(methylsulfanyl)butanoic acid C₇H₁₃NO₃S 193.25 Acetamido (-NHCOCH₃) Methylsulfanyl (-SCH₃) Carboxylic acid terminus enhances solubility but reduces metabolic stability vs. amides.
(2S)-2-Amino-4-(methylsulfanyl)butanoic acid C₅H₁₁NO₂S 149.21 Amino (-NH₂) Methylsulfanyl (-SCH₃) Natural amino acid analog (methionine derivative). Likely involved in metabolic pathways.
Peptide-conjugated analog () Complex >500 Peptide chain Methylsulfanyl (-SCH₃) Enhanced target specificity due to extended structure; potential for therapeutic applications.

Key Observations

Acetylamino (-NHCOCH₃) in and introduces steric bulk and hydrogen-bonding capacity, which may affect binding to enzymatic targets .

Sulfur Group at Position 4 :

  • Methylsulfanyl (-SCH₃) is a stable thioether group, whereas methylsulfinyl (-SOCH₃) () is more polar and prone to further oxidation .

Backbone Modifications :

  • Conversion of the terminal amide to a carboxylic acid () increases solubility but reduces stability in physiological conditions .
  • Peptide conjugates () demonstrate the versatility of the core structure in drug design, enabling interactions with larger biological targets .

Stereochemical Considerations :

  • Stereospecific analogs (e.g., ) highlight the importance of chirality in bioactivity, though specific data on the target compound’s enantiomers are lacking .

Research Findings and Implications

  • Metabolic Stability: The amide group in 2-(methylamino)-4-(methylsulfanyl)butanamide likely confers resistance to hydrolysis compared to ester or acid derivatives () .
  • Biological Activity: The methylamino group may mimic natural substrates in enzymatic pathways, as seen in amino acid analogs () .
  • Design Applications : The compound’s structure serves as a scaffold for complex derivatives (e.g., ), suggesting utility in developing targeted therapies .

Biological Activity

2-(methylamino)-4-(methylsulfanyl)butanamide, also known as a methylated derivative of butanamide, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a methylamino group and a methylsulfanyl moiety, suggests diverse interactions with biological targets. This article explores the biological activity of this compound through various studies and findings.

The chemical structure of this compound allows it to engage in various interactions with biomolecules. The compound can form hydrogen bonds and hydrophobic interactions, which are crucial for binding to biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways in bacteria and mammalian cells. The exact mechanism involves the formation of stable complexes with target proteins, leading to altered enzymatic activity .

Biological Activity Overview

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various Gram-negative bacteria. This is particularly relevant in the context of antibiotic resistance, where novel compounds are needed .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in bacterial cell wall synthesis, such as LpxC. Inhibition studies have demonstrated that it can prolong the post-antibiotic effect (PAE), suggesting potential for use in antibiotic formulations .
  • Pharmacological Applications : Preliminary studies suggest that this compound may serve as a precursor for developing new therapeutic agents targeting bacterial infections or metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-negative bacteria
Enzyme InhibitionInhibits LpxC with prolonged PAE
Potential Therapeutic UseInvestigated for drug development

Case Studies

  • Inhibition of LpxC : A study explored the structure-kinetic relationship of this compound analogs on LpxC from Pseudomonas aeruginosa. The findings indicated that modifications to the compound could enhance its binding affinity and residence time on the enzyme, thereby improving its efficacy as an antibacterial agent .
  • Post-Antibiotic Effect : Another investigation highlighted that compounds similar to this compound exhibited a significant PAE, which is critical for reducing dosing frequency and improving patient compliance in antibiotic therapies .

Q & A

Q. Critical parameters :

ParameterConditionsImpact on Yield/Purity
Temperature0–25°C (oxidation)Minimizes side reactions
pH8–9 (amide coupling)Ensures nucleophilic activity
Reaction time12–24 hrs (condensation steps)Maximizes conversion

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Which spectroscopic and analytical methods are recommended to confirm structural integrity and purity?

Q. Basic

  • 1H/13C NMR : Assign peaks for methylamino (δ ~2.5 ppm, singlet) and methylsulfanyl (δ ~2.1 ppm, singlet) groups. Carboxamide protons appear at δ ~6.5–7.0 ppm .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., C-S bond ~1.81 Å in sulfanyl groups) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

How can researchers design experiments to investigate enzyme inhibition mechanisms involving this compound?

Q. Advanced

  • Enzyme kinetics : Measure Km and Vmax changes using substrate titration (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive inhibition .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., metabolic enzymes like CTPS1) .
  • Mutagenesis studies : Compare inhibition potency against wild-type vs. mutant enzymes (e.g., active-site cysteine mutants) to identify critical residues .

Q. Key controls :

  • Include known inhibitors (positive controls) and DMSO-only treatments (negative controls).
  • Validate assays using isothermal titration calorimetry (ITC) for binding affinity .

How can contradictions in reported bioactivity data (e.g., varying IC50 values) be resolved?

Advanced
Contradictions may arise from:

  • Stereochemical impurities : Verify enantiomeric purity via chiral HPLC or polarimetry .
  • Assay variability : Standardize buffer conditions (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. tissue-extracted) .
  • Metabolic instability : Pre-treat compounds with liver microsomes to assess degradation rates .

Case study : A 2025 study resolved conflicting IC50 values (10 vs. 50 µM) by identifying residual DMF in samples, which artificially enhanced solubility .

What functional groups in this compound are most reactive, and how can they be modified to alter bioactivity?

Q. Basic

  • Methylsulfanyl group : Oxidizable to sulfoxide (H2O2) or sulfone (mCPBA) to enhance polarity and target affinity .
  • Methylamino group : Alkylation with alkyl halides or acylation with anhydrides to modulate lipophilicity .

Q. Example modification :

ModificationReagents/ConditionsBioactivity Change
Sulfone derivativemCPBA in DCM, 0°CIncreased enzyme inhibition
N-Acetylated derivativeAcetic anhydride, pyridineReduced metabolic clearance

How can computational methods guide the design of analogs with improved metabolic stability?

Q. Advanced

  • QSAR modeling : Correlate logP and polar surface area (PSA) with microsomal stability data .
  • Metabolite prediction : Use software like MetaSite to identify vulnerable sites (e.g., methylsulfanyl oxidation) and block them via fluorination .
  • CYP450 inhibition assays : Screen analogs against CYP3A4/2D6 to avoid off-target effects .

Success case : A 2024 study replaced the methylsulfanyl group with a trifluoromethylthio group, improving half-life from 2 to 8 hours .

What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?

Q. Advanced

  • Solvent volume reduction : Replace DMF with cyclopentyl methyl ether (CPME) for easier removal .
  • Catalyst optimization : Use immobilized lipases for enantioselective amide bond formation to reduce waste .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and automate pH adjustments .

Data-driven example : A 2023 pilot-scale synthesis achieved 80% yield (vs. 50% in lab-scale) by optimizing stirring rates and heat transfer .

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